molecular formula C15H19N3O2 B10938204 N-(4-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide

N-(4-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B10938204
M. Wt: 273.33 g/mol
InChI Key: LCKFRIDUOHPRQI-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-ethoxyaniline with ethyl acetoacetate to form the corresponding pyrazole derivative. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or sulfuric acid. The resulting intermediate is then reacted with ethyl chloroformate to form the final carboxamide product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form the corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or other substituted pyrazole derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, analgesic, and antipyretic agent. It is also being investigated for its potential anticancer properties.

    Pharmacology: Research is ongoing to understand the compound’s interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to a reduction in the production of pro-inflammatory mediators. Additionally, it may bind to specific receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.

    Paracetamol: N-(4-hydroxyphenyl)acetamide, a widely used analgesic and antipyretic agent.

    Ibuprofen: 2-(4-isobutylphenyl)propanoic acid, a nonsteroidal anti-inflammatory drug.

Uniqueness

N-(4-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ethoxyphenyl and pyrazole moieties contribute to its potential therapeutic effects and make it a valuable compound for further research and development.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-1-ethyl-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C15H19N3O2/c1-4-18-11(3)14(10-16-18)15(19)17-12-6-8-13(9-7-12)20-5-2/h6-10H,4-5H2,1-3H3,(H,17,19)

InChI Key

LCKFRIDUOHPRQI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)NC2=CC=C(C=C2)OCC)C

Origin of Product

United States

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